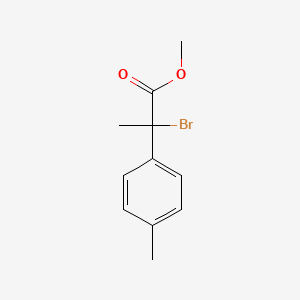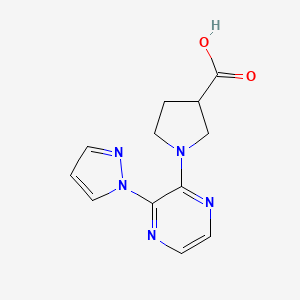
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole and pyrazine ring fused with a pyrrolidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Pyrazine Ring: The pyrazine ring is often formed via the condensation of 1,2-diamines with α-dicarbonyl compounds.
Coupling Reactions: The pyrazole and pyrazine rings are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Formation of Pyrrolidine Carboxylic Acid:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyrazine rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds like 1-(4-bromophenyl)-3-(1H-pyrazol-1-yl)pyrazine exhibit similar biological activities but differ in their substitution patterns and overall structure.
Pyrazine Derivatives: Compounds such as 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid share the pyrazine-pyrazole core but have different functional groups attached, leading to variations in their chemical and biological properties.
Pyrrolidine Carboxylic Acid Derivatives: Compounds like 1-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)pyrrolidine-3-carboxamide have similar core structures but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of pyrazole, pyrazine, and pyrrolidine carboxylic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N5O2 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylpyrazin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-2-7-16(8-9)10-11(14-5-4-13-10)17-6-1-3-15-17/h1,3-6,9H,2,7-8H2,(H,18,19) |
InChI Key |
QSXYZDFVTRETEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CN=C2N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



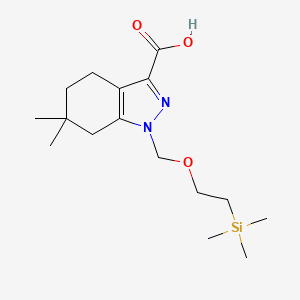
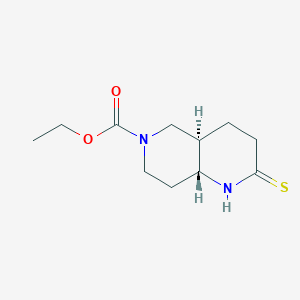
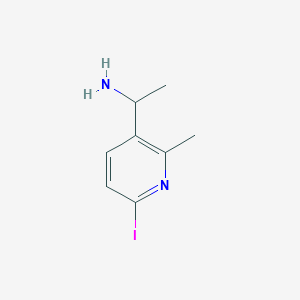
![2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12999768.png)
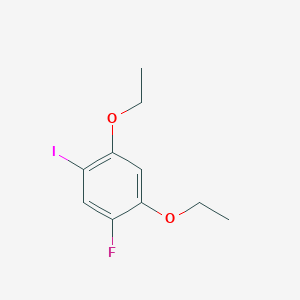
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12999773.png)
![3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12999781.png)
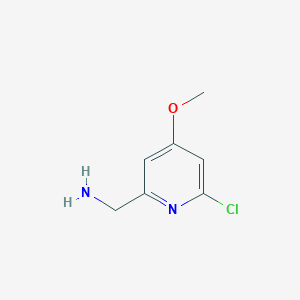
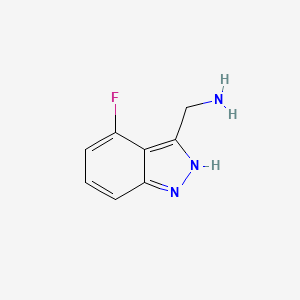

![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B12999797.png)

